Benzyl isoamyl ether

Description

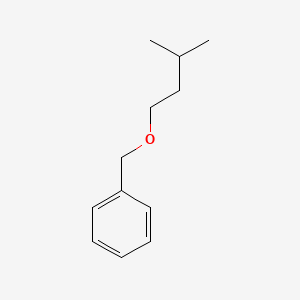

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXCIBALSKQCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047439 | |

| Record name | Benzyl 3-methylbutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-73-6 | |

| Record name | Benzyl isopentyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isoamyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(3-methylbutoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 3-methylbutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isopentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL BENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8034PF326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Benzyl isoamyl ether" chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl Isoamyl Ether. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support advanced applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic floral, fruity odor.[1] It is practically insoluble in water but soluble in alcohol and other organic solvents.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(benzyloxy)-3-methylbutane |

| Synonyms | Benzyl isopentyl ether, Isoamyl benzyl ether, ((3-Methylbutoxy)methyl)benzene |

| CAS Number | 122-73-6[2][3] |

| Molecular Formula | C₁₂H₁₈O[2][3] |

| Molecular Weight | 178.27 g/mol [2][3] |

| InChI Key | RXXCIBALSKQCAE-UHFFFAOYSA-N[2] |

| SMILES | CC(C)CCOCC1=CC=CC=C1[2] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 236 °C | [4] |

| Density | 0.91 g/cm³ | [4] |

| Refractive Index | 1.48 | [4] |

| Flash Point | 110 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This compound is synthesized via the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][5][6] In this specific synthesis, sodium isoamyloxide is reacted with benzyl chloride.

Reaction:

Proposed Experimental Protocol:

-

Preparation of Sodium Isoamyloxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1 mole of sodium metal to 250 mL of anhydrous isoamyl alcohol. The reaction is exothermic and will produce hydrogen gas. The mixture should be stirred until all the sodium has reacted.

-

Reaction with Benzyl Chloride: Once the sodium isoamyloxide solution has cooled to room temperature, slowly add 1 mole of benzyl chloride via the dropping funnel with continuous stirring.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 500 mL of water. The this compound will separate as an oily layer.

-

Extraction: Extract the aqueous layer with two 100 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with a 5% sodium hydroxide solution to remove any unreacted benzyl chloride, followed by washing with distilled water until the washings are neutral.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl and isoamyl groups, the methine proton of the isoamyl group, and the methyl protons of the isoamyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl -CH₂- | ~4.5 | ~70 |

| Isoamyl -O-CH₂- | ~3.4 | ~68 |

| Isoamyl -CH₂- | ~1.6 | ~38 |

| Isoamyl -CH- | ~1.7 | ~25 |

| Isoamyl -CH₃ | ~0.9 | ~22 |

| Aromatic C-H | ~7.3 | ~127-128 |

| Aromatic C (quaternary) | - | ~138 |

Note: These are predicted values and may vary slightly depending on the solvent and instrument used.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1495, 1450 | C=C stretch | Aromatic Ring |

| 1100-1000 | C-O stretch | Ether |

| 740, 700 | C-H bend | Aromatic (monosubstituted) |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will include characteristic peaks resulting from the cleavage of the ether bond and fragmentation of the benzyl and isoamyl groups. A prominent peak is expected at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺).[2][7]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis of this compound.

Logical Relationship of Characterization Techniques

This diagram shows the logical flow of characterizing the synthesized product.

Caption: Workflow for Product Characterization.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 122-73-6 | TCI AMERICA [tcichemicals.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

"Benzyl isoamyl ether" molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of Benzyl Isoamyl Ether, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound, also known as benzyl isopentyl ether or by its IUPAC name [(3-methylbutoxy)methyl]benzene, is a chemical compound with the molecular formula C12H18O.[1][2][3][4] Its molecular weight is approximately 178.27 g/mol .[1][2] The structure consists of a benzyl group attached to an isoamyl group through an ether linkage.

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyl Isoamyl Ether (CAS No. 122-73-6)

Introduction

This compound, also known as benzyl isopentyl ether, is an organic compound classified as an ether. It is structurally characterized by a benzyl group and an isoamyl (or isopentyl) group linked by an oxygen atom.[1] This compound is a colorless to pale yellow liquid with a distinct floral, fruity, and green aroma.[1][2][3] Its primary application is in the fragrance and flavor industries, where it is valued for its scent profile, which is often described as reminiscent of gardenia and jasmine.[3][4] It is used to impart fresh, fruity-floral notes in perfumes, cosmetics, soaps, and detergents.[4][5][6] While its primary use is in perfumery, it also sees limited application as a flavoring agent in beverages and confectionery.[4]

This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

The chemical identifiers and physicochemical properties of this compound are summarized in the tables below. This data is crucial for its application in various formulations and for predicting its behavior in chemical reactions and biological systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 122-73-6[1][6][7][8][9] |

| Molecular Formula | C₁₂H₁₈O[1][7][8][9] |

| Molecular Weight | 178.27 g/mol [7][8][10] |

| IUPAC Name | Benzyl isopentyl ether[9] |

| Synonyms | Benzyl isopentyl ether, Isoamyl benzyl ether, Benzene, [(3-methylbutoxy)methyl]-, Gardenia ether[1][7][8][10] |

| InChI | InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3[1][7][9] |

| InChIKey | RXXCIBALSKQCAE-UHFFFAOYSA-N[1][7][9] |

| SMILES | CC(C)CCOCc1ccccc1[7] |

| EC Number | 204-570-3[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Floral, fruity, green, herbaceous | [3] |

| Boiling Point | 237-238 °C | [2][3] |

| Melting Point | 5.28 °C (estimated) | [8] |

| Density / Specific Gravity | 0.904 to 0.908 g/cm³ @ 25 °C | [2][3] |

| Refractive Index | 1.481 to 1.485 @ 20 °C | [2][3] |

| Flash Point | > 100 °C (> 212 °F) | [2][3] |

| Vapor Pressure | 0.0349 mm Hg @ 20 °C | [8] |

| Water Solubility | 41.57 mg/L (estimated) | [8] |

| Solubility | Soluble in alcohol, isopropyl myristate, paraffin oil | [3][6] |

| logP (Octanol/Water Partition Coefficient) | 3.67 (estimated) | [8] |

Synthesis of this compound

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isoamyl alcohol is deprotonated to form the corresponding alkoxide, which then attacks benzyl chloride or benzyl bromide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Benzyl chloride (or Benzyl bromide)

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst if using KOH)[11]

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoamyl alcohol in the chosen anhydrous solvent. Cool the solution in an ice bath.

-

Slowly add a strong base (e.g., sodium hydride) portion-wise to the solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the sodium isoamyloxide. If using potassium hydroxide, it can be used as solid pellets, often with a phase-transfer catalyst like TBAI.[11]

-

Nucleophilic Substitution: While maintaining the cool temperature, add benzyl chloride (or bromide) dropwise to the alkoxide solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., reflux) to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water to decompose any unreacted base.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Workflow for the Williamson ether synthesis of this compound.

Applications

This compound's primary value lies in its organoleptic properties.

-

Fragrance Industry: It is a key component in creating floral scents, especially gardenia, jasmine, and lilac compositions.[2][3] It acts as a modifier, adding fresh, sweet, and slightly green nuances to perfume formulations.[4] Its compatibility with other floral, fruity, and citrus compounds makes it a versatile ingredient in perfumes, colognes, lotions, soaps, and hair care products.[4][5]

-

Flavor Industry: Though less common than in perfumery, it can be used at trace levels to impart fruity or citrusy notes in flavor formulations for products like beverages and confectionery.[4]

Functional Relationship Diagram

Caption: Relationship between properties and applications of this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Data would show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the ether linkage (-O-CH₂-Ar and -CH₂-O-), and the protons of the isoamyl group, including the methine and methyl protons. |

| ¹³C NMR | Spectra would display distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the ether linkage, and the carbons of the isoamyl group. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum typically shows a prominent peak for the tropylium ion at m/z 91, which is characteristic of benzyl compounds. Other fragments corresponding to the loss of the isoamyl group or parts of it would also be present.[10] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the benzene ring.[12] |

Safety and Handling

This compound is considered a skin irritant and may cause respiratory irritation.[2][3][6][13] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Safety and Hazard Information for this compound

| Hazard Information | Details |

| GHS Hazard Statements | H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[13] |

| GHS Precautionary Statements | P261: Avoid breathing mist/vapors/spray.[13] P264: Wash skin thoroughly after handling.[3][13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14] P302+P352: IF ON SKIN: Wash with plenty of water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| Toxicity | Oral LD50 (rat): 5000 mg/kg[3] |

| Irritation | A skin irritant.[6] Causes skin and serious eye irritation.[13] |

| Fire Hazard | Combustible.[13] Flammable when exposed to heat or flame.[6] |

| Storage | Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from heat and light.[3][5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[3] |

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the use of this material under current conditions is supported by existing information.[8] The assessment found the material is not genotoxic and does not present a concern for phototoxicity.[8]

Conclusion

This compound (CAS 122-73-6) is a commercially significant aroma chemical with well-defined physicochemical properties. Its synthesis is straightforward, typically achieved via the Williamson ether synthesis. The compound's primary utility is derived from its pleasant floral and fruity scent, making it a staple in the fragrance industry. While it has a good safety profile for its intended uses, appropriate handling procedures are necessary due to its potential as a skin, eye, and respiratory irritant. The data presented in this guide provides a solid foundation for researchers and professionals working with this versatile ether.

References

- 1. CAS 122-73-6: benzyl isopentyl ether | CymitQuimica [cymitquimica.com]

- 2. gardenia oxide, 122-73-6 [thegoodscentscompany.com]

- 3. gardenia oxide, 122-73-6 [thegoodscentscompany.com]

- 4. indiamart.com [indiamart.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound | 122-73-6 [chemicalbook.com]

- 7. Benzyl isopentyl ether (CAS 122-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. This compound | 122-73-6 [sigmaaldrich.com]

- 10. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Benzyl isopentyl ether [webbook.nist.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. hpc-standards.us [hpc-standards.us]

IUPAC name and synonyms for "Benzyl isoamyl ether"

An In-depth Technical Guide to Benzyl Isoamyl Ether

This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, Benzyl Isopentyl Ether. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound. While primarily utilized in the fragrance industry, a thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for a complete chemical inventory.

Nomenclature and Identification

IUPAC Name: Benzyl isopentyl ether[1]

Synonyms:

-

This compound[2]

-

Isoamyl benzyl ether[2]

-

Benzene, [(3-methylbutoxy)methyl]-[2]

-

Benzyl 3-methylbutyl ether[2]

-

Gardenia oxide[3]

-

NSC 9294[2]

CAS Number: 122-73-6[2] Molecular Formula: C₁₂H₁₈O[2] InChI Key: RXXCIBALSKQCAE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 178.27 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, Green, Floral | [4] |

| Boiling Point | 235 °C | [6][7] |

| Flash Point | 110 °C | [6][7] |

| Specific Gravity | 0.91 | [6][8] |

| Refractive Index | 1.4820-1.4840 | [6] |

| Solubility | Insoluble in water; Soluble in alcohol and organic solvents | [5][6] |

| Vapor Pressure | Est. at various temperatures | [4] |

| XLogP3-AA | 3.3 | [4] |

Toxicological Profile

This compound has been evaluated for its safety as a fragrance ingredient by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below.

-

Genotoxicity: Data indicates that this compound is not genotoxic. It was found to be non-clastogenic in an in vitro micronucleus test.[6]

-

Repeated Dose Toxicity: There is insufficient data on repeated dose toxicity. However, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material.[6]

-

Reproductive and Developmental Toxicity: There is insufficient data for reproductive and developmental toxicity. The systemic exposure is below the TTC for these endpoints.[6]

-

Skin Sensitization: The skin sensitization potential was completed using the Dendritic Cell Activation Test (DST) for non-reactive materials (900 μg/cm²), and exposure is below this threshold.[6]

-

Phototoxicity/Photoallergenicity: Based on its UV/Vis absorption spectra, it is not expected to present a concern for phototoxicity or photoallergenicity.[6]

-

Irritation: It may cause skin and serious eye irritation, as well as respiratory irritation.[9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the Williamson ether synthesis.

Principle: This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, isoamyl alcohol is converted to its alkoxide, which then reacts with benzyl chloride.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Sodium hydroxide (or other strong base)

-

Benzyl chloride

-

An appropriate solvent (e.g., toluene)

-

Phase-transfer catalyst (optional, but can improve reaction rate and yield)

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide in isoamyl alcohol. This step generates the sodium isoamyloxide in situ.

-

Add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove any unreacted base and sodium chloride formed during the reaction.

-

Separate the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

This is a generalized protocol. For specific laboratory applications, optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.

-

Capillary column suitable for the analysis of ethers (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample without degradation.

-

Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to elute all components.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

-

Identification: The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a library of known spectra (e.g., NIST) to confirm the identity of this compound. The retention time from the chromatogram also serves as an identifying characteristic.

Diagrams

Below are diagrams illustrating the synthesis workflow and a general workflow for chemical safety assessment.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for chemical safety assessment.

References

- 1. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 122-73-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 5784-95-2,2-(4-methoxyphenyl)-1H-indole | lookchem [lookchem.com]

- 3. benzyl isopentyl ether - Pharos [pharos.habitablefuture.org]

- 4. dokumen.pub [dokumen.pub]

- 5. CAS 122-73-6: benzyl isopentyl ether | CymitQuimica [cymitquimica.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Natural Occurrence of Benzyl Isoamyl Ether in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether (also known as benzyl isopentyl ether) is an organic compound with a characteristic floral and fruity aroma. While widely utilized as a fragrance ingredient in various industries, its natural occurrence in the plant kingdom is a subject of increasing interest for researchers in phytochemistry, chemical ecology, and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including quantitative data, experimental protocols for its identification, and a putative biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound (VOC) in a limited number of plant species. The most significant natural source documented to date is the bark of Neobalanocarpus heimii, a tree species native to Peninsular Malaysia. Additionally, its presence has been suggested in the flowers of Japanese honeysuckle (Lonicera japonica).

The quantitative data available for the occurrence of this compound is summarized in the table below.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Neobalanocarpus heimii | Bark | This compound | 34% | [1][2] |

| Lonicera japonica Thunb. (Lonicerae Japonicae Flos) | Flower | This compound | Presence detected | [3] |

Table 1: Quantitative Occurrence of this compound in Plants

Experimental Protocols

The identification and quantification of this compound from plant matrices typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following is a generalized protocol based on methodologies employed for the analysis of plant volatiles.

Sample Preparation and Extraction

The choice of extraction method is critical for the analysis of volatile compounds and depends on the plant material.

-

For Woody Tissues (e.g., Bark):

-

Hydrodistillation: This is a common method for extracting essential oils. The plant material is submerged in water and heated. The steam and volatile compounds are condensed and collected. The essential oil phase, containing this compound, is then separated from the aqueous phase.

-

-

For Floral Tissues:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for capturing the scent profile of living flowers without damaging the tissue.

-

Fresh flowers are placed in a sealed vial.

-

A solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) is exposed to the headspace above the flowers for a defined period to adsorb the volatile compounds.

-

The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

-

Chromatographic and Spectrometric Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds.

-

Separation: The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms).

-

Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each compound, is compared to spectral libraries (e.g., NIST, Wiley) for identification. The retention time of the peak is also compared to that of an authentic standard of this compound for confirmation.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. For accurate quantification, an internal or external standard calibration curve is used.

-

The following diagram illustrates a general workflow for the analysis of plant volatiles.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of its precursors, a putative pathway can be proposed. The formation of this compound likely involves the convergence of two major biosynthetic routes: the shikimate pathway for the benzenoid moiety and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway for the isoamyl (isopentyl) moiety.

-

Biosynthesis of Benzyl Alcohol:

-

The shikimate pathway, starting from phosphoenolpyruvate and erythrose-4-phosphate, leads to the formation of the aromatic amino acid L-phenylalanine.

-

L-phenylalanine is then converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Through a series of enzymatic reactions, including chain shortening, cinnamic acid is converted to benzoic acid.

-

Benzoic acid is then reduced to form benzyl alcohol.

-

-

Biosynthesis of Isoamyl Alcohol (Isopentyl Alcohol):

-

Isoamyl alcohol is derived from the amino acid L-leucine, which itself is synthesized from pyruvate.

-

Alternatively, the isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks of isoprenoids, can be precursors. IPP and DMAPP are produced via the MVA pathway in the cytosol or the MEP pathway in plastids.

-

Through a series of enzymatic steps, these precursors can be converted to isoamyl alcohol.

-

-

Ether Formation:

-

The final step is the formation of the ether linkage between benzyl alcohol and isoamyl alcohol. This reaction is likely catalyzed by an O-methyltransferase (OMT)-like enzyme or another type of alcohol acyltransferase.

-

The following diagram illustrates this proposed biosynthetic pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Isoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether, also known as benzyl isopentyl ether, is an organic compound with the chemical formula C12H18O.[1][2][3] It is a colorless liquid with a characteristic floral, fruity aroma, often described as reminiscent of gardenia and jasmine.[4] This property has led to its primary application in the fragrance industry, particularly in soap perfumes and to round out sharp notes in various floral compositions.[4][5][6] This technical guide provides a detailed overview of the boiling point and vapor pressure of this compound, presenting available data, and outlining the general principles of its synthesis.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound based on available literature data.

| Property | Value | Reference(s) |

| Boiling Point | 236 °C (at standard atmospheric pressure) | [2][5][7] |

| 235 °C | [6][8] | |

| 237.00 to 238.00 °C (at 748.00 mm Hg) | [4] | |

| 105.00 °C (at 20.00 mm Hg) | [4] | |

| Vapor Pressure | 0.101000 mmHg @ 25.00 °C (estimated) | [4] |

| Density | 0.91 g/mL | [1][5][6] |

| 0.90400 to 0.90800 @ 25.00 °C | [4] | |

| Refractive Index | 1.4820-1.4840 | [5] |

| 1.48100 to 1.48500 @ 20.00 °C | [4] | |

| 1.48 | [1][2] | |

| Flash Point | 110 °C | [2][5] |

| > 100 °C (> 212 °F) | [4] | |

| Molecular Weight | 178.28 g/mol | [1][2][3] |

| CAS Number | 122-73-6 | [1][2][5][6] |

Experimental Protocols

-

Boiling Point Determination (Distillation Method): The boiling point is typically determined by simple distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For boiling points at reduced pressures, a vacuum distillation setup is employed.

-

Vapor Pressure Determination (Static or Dynamic Method): Vapor pressure can be determined using various methods. A static method involves introducing a sample into a closed system and measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature. Dynamic methods, such as the isoteniscope method, involve measuring the temperature at which the vapor pressure of the sample equals a known external pressure. The value of 0.101000 mmHg at 25.00 °C is an estimated value, likely derived from computational models.[4]

Synthesis of this compound

This compound is typically prepared through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, benzyl chloride is reacted with isoamyl alcohol in the presence of a base.[5][6]

Caption: Williamson ether synthesis of this compound.

This compound is a well-characterized compound with established physical properties, including a high boiling point and low vapor pressure at room temperature, contributing to its stability and utility in fragrance applications.[9] While specific, detailed experimental protocols for the determination of these properties are not widely published, the values are consistent across various chemical data sources. The synthesis of this ether is straightforward, following the classical Williamson ether synthesis pathway.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | 122-73-6 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. gardenia oxide, 122-73-6 [thegoodscentscompany.com]

- 5. This compound CAS#: 122-73-6 [amp.chemicalbook.com]

- 6. This compound | 122-73-6 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. scent.vn [scent.vn]

- 9. CAS 122-73-6: benzyl isopentyl ether | CymitQuimica [cymitquimica.com]

Solubility of "Benzyl isoamyl ether" in water and organic solvents

An In-depth Technical Guide to the Solubility of Benzyl Isoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic floral, fruity odor.[1] It is a non-polar compound, a characteristic that largely dictates its solubility behavior.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [4][5] |

| Molecular Weight | 178.27 g/mol | [4] |

| Boiling Point | 235-238 °C | [1][6] |

| Density | ~0.91 g/cm³ | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.725 (estimated) | [1] |

Aqueous Solubility

This compound is classified as being practically insoluble in water.[6][7] This low aqueous solubility is consistent with its non-polar chemical structure, which includes a large hydrophobic benzyl group and an isoamyl chain.

A quantitative, though estimated, value for its water solubility is available:

| Solvent | Temperature | Solubility |

| Water | 25 °C | 41.57 mg/L (estimated) |

This low solubility necessitates specific methodologies for accurate measurement, as detailed in the experimental protocols section.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be miscible or highly soluble in the following common organic solvents:

-

Alcohols (e.g., Ethanol, Methanol)

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran)

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene)

-

Esters (e.g., Ethyl acetate)

-

Ketones (e.g., Acetone)

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane) - solubility may be slightly lower compared to more polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical in various research and development phases. Below are detailed methodologies for assessing the solubility of substances like this compound.

Aqueous Solubility Determination (OECD Guideline 105)

For substances with low aqueous solubility, the Flask Method and the Column Elution Method are internationally recognized standard procedures.

This method is suitable for substances with a solubility above 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

Apparatus:

-

Constant temperature bath or shaker

-

Flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., syringe filters with a non-adsorbing membrane)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a flask containing deionized water.

-

Place the flask in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.

-

After agitation, allow the mixture to stand to let the phases separate. For emulsions or fine dispersions, centrifugation or filtration is necessary to separate the aqueous phase from the excess undissolved ether.

-

Carefully sample the aqueous phase.

-

Analyze the concentration of this compound in the sample using a validated analytical method.

-

Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

This method is particularly suitable for substances with a solubility below 10⁻² g/L.

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass beads, silica gel)

-

Metering pump

-

Fraction collector

-

Analytical instrument for quantification

Procedure:

-

Coat the inert support material with an excess of this compound. This can be achieved by dissolving the ether in a volatile solvent, mixing with the support, and then evaporating the solvent.

-

Pack the coated support material into the column.

-

Pump deionized water through the column at a low and constant flow rate.

-

Collect fractions of the eluate at regular intervals using a fraction collector.

-

Analyze the concentration of this compound in each fraction.

-

Plot the concentration versus the volume or time. The concentration will increase and then plateau. The concentration at the plateau corresponds to the aqueous solubility.

Organic Solvent Miscibility/Solubility Determination

A common and straightforward method for determining miscibility is through visual observation.

Principle: The two liquids are mixed in a defined ratio and observed for the formation of a single homogeneous phase or multiple phases.

Apparatus:

-

Glass test tubes or vials with closures

-

Calibrated pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.

-

Add an equal volume of this compound to the same test tube.

-

Close the test tube and agitate the mixture by inversion or gentle vortexing.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms a single phase only after the addition of a certain amount of one component.

-

To obtain a more quantitative solubility value in an organic solvent, a similar procedure to the aqueous flask method can be employed, followed by analysis with a suitable analytical technique.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the decision-making process and workflows for solubility determination.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Detailed Workflow for the Flask Method of Solubility Determination.

References

- 1. This compound | 122-73-6 [chemicalbook.com]

- 2. filab.fr [filab.fr]

- 3. CAS 122-73-6: benzyl isopentyl ether | CymitQuimica [cymitquimica.com]

- 4. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl isopentyl ether [webbook.nist.gov]

- 6. store.astm.org [store.astm.org]

- 7. This compound CAS#: 122-73-6 [amp.chemicalbook.com]

- 8. イソアミルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of Benzyl Isoamyl Ether: A Technical Guide

Introduction

Benzyl isoamyl ether (also known as benzyl isopentyl ether) is an organic compound with applications in the fragrance and flavor industries. Its synthesis and characterization are crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in reproducing these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 - 7.25 | m | - | 5H | Ar-H |

| 4.50 | s | - | 2H | -O-CH₂ -Ph |

| 3.48 | t | 6.7 | 2H | -O-CH₂ -CH₂- |

| 1.68 | m | 6.7 | 2H | -CH₂-CH₂ -CH- |

| 1.55 | m | 6.7 | 1H | -CH₂-CH (CH₃)₂ |

| 0.92 | d | 6.6 | 6H | -CH(CH₃ )₂ |

m = multiplet, s = singlet, t = triplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.6 | Quaternary Aromatic C |

| 128.4 | Aromatic C H |

| 127.7 | Aromatic C H |

| 127.5 | Aromatic C H |

| 72.9 | -O-C H₂-Ph |

| 68.9 | -O-C H₂-CH₂- |

| 38.4 | -CH₂-C H₂-CH- |

| 25.1 | -CH₂-CH₂-C H- |

| 22.6 | -CH(C H₃)₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3062, 3029 | Medium | Aromatic C-H Stretch |

| 2954, 2869 | Strong | Aliphatic C-H Stretch |

| 1496, 1454 | Medium | Aromatic C=C Bending |

| 1385, 1366 | Medium | C-H Bending (gem-dimethyl) |

| 1100 | Strong | C-O-C Asymmetric Stretch |

| 735, 697 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 92 | 65.6 | [C₇H₈]⁺ |

| 71 | ~20 | [C₅H₁₁]⁺ (Isopentyl fragment) |

| 65 | 11.2 | [C₅H₅]⁺ |

| 43 | 15.8 | [C₃H₇]⁺ (Isopropyl fragment) |

| 41 | 12.3 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum is obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

References

An In-Depth Technical Guide to Benzyl Isopentyl Ether: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl isopentyl ether (CAS No. 122-73-6), a versatile organic compound with applications in the fragrance, flavor, and chemical synthesis sectors. This document details the historical context of its synthesis, its physicochemical properties, a detailed experimental protocol for its preparation via the Williamson ether synthesis, and its characterization through various spectroscopic methods. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

Benzyl isopentyl ether, also known as benzyl isoamyl ether, is an organic compound characterized by a benzyl group and an isopentyl group linked by an ether bond.[1] It is a colorless to pale yellow liquid with a pleasant, aromatic odor.[1] Its relative non-polarity renders it soluble in many organic solvents while having low solubility in water.[1] With moderate boiling point and low volatility, it is stable under standard conditions.[1] These properties have led to its use as a solvent in organic reactions, a fragrance component in soaps and perfumes, a flavoring agent, and as an intermediate in the synthesis of other chemical compounds.[1][2]

Discovery and History

While the specific individual and date of the first synthesis of benzyl isopentyl ether are not well-documented in readily available literature, its preparation falls under the well-established Williamson ether synthesis. This reaction, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). The Williamson synthesis was pivotal in proving the structure of ethers and remains one of the most straightforward and widely used methods for their preparation in both laboratory and industrial settings.

The synthesis of benzyl isopentyl ether is a classic example of this reaction, involving the SN2 reaction between an isoamyl alkoxide and a benzyl halide.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for benzyl isopentyl ether is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Benzyl Isopentyl Ether

| Property | Value | Reference |

| CAS Number | 122-73-6 | [3] |

| Molecular Formula | C₁₂H₁₈O | [3] |

| Molecular Weight | 178.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, aromatic | [1] |

| Boiling Point | 236 °C | [2] |

| Density | 0.91 g/cm³ | [2] |

| Refractive Index | 1.4820 - 1.4840 | [2] |

| Flash Point | 110 °C (lit.) | [2] |

| Solubility | Soluble in alcohol and perfume materials; practically insoluble in water. | [2] |

Table 2: Spectroscopic Data for Benzyl Isopentyl Ether

| Spectrum Type | Key Peaks / Data | Reference |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 91 (base peak), 92, 43, 41, 65. | [4] |

| Infrared (IR) Spectroscopy | Data available in the NIST WebBook. | [3] |

| ¹H NMR Spectroscopy | Data available from commercial and public databases. | [4][5] |

| ¹³C NMR Spectroscopy | Data available from commercial and public databases. | [4] |

Experimental Protocols

The primary method for the synthesis of benzyl isopentyl ether is the Williamson ether synthesis. Below is a detailed experimental protocol adapted from general procedures for benzyl ether synthesis.

Synthesis of Benzyl Isopentyl Ether via Williamson Ether Synthesis

Reaction Scheme:

Materials and Equipment:

-

Isopentyl alcohol (Isoamyl alcohol)

-

Benzyl chloride (or Benzyl bromide)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

-

Anhydrous diethyl ether (or other suitable solvent for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Deprotonation of Isopentyl Alcohol:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a molar equivalent of isopentyl alcohol.

-

Add a slight molar excess (e.g., 1.1 equivalents) of solid sodium hydroxide or potassium hydroxide pellets.

-

The reaction can be performed neat (solvent-free) or in a suitable solvent like THF or DMF. For a solvent-free approach, gently heat the mixture with stirring to form the sodium or potassium isopentoxide salt.

-

-

Nucleophilic Substitution (SN2 Reaction):

-

To the alkoxide mixture, slowly add one molar equivalent of benzyl chloride or benzyl bromide through the top of the condenser. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add deionized water to the reaction mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

-

Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude benzyl isopentyl ether can be purified by vacuum distillation to obtain the final product.

-

Safety Precautions:

-

Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

-

Sodium and potassium hydroxide are corrosive; avoid skin and eye contact.

-

Diethyl ether is highly flammable.

Characterization

The identity and purity of the synthesized benzyl isopentyl ether should be confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The obtained spectra should be compared with the data available in spectral databases like the NIST WebBook.

Applications and Relevance in Drug Development

Benzyl isopentyl ether's primary applications are in the fragrance and flavor industries.[1][2] In the context of drug development and research, it is more likely to be used as a non-polar solvent or as a synthetic intermediate.

There is no significant evidence to suggest that benzyl isopentyl ether is directly involved in any major biological signaling pathways. Its structure does not lend itself to specific receptor binding or enzymatic activity typically associated with signaling molecules. A search of scientific literature reveals a lack of studies implicating it in such roles. One patent mentions the potential for certain benzyl ethers to act as arthropodicide synergists, but this is a specialized application and not related to signaling pathways in human biology.

Logical Relationships and Workflows

The synthesis and analysis of benzyl isopentyl ether follow a logical workflow from starting materials to the final, characterized product.

Conclusion

Benzyl isopentyl ether is a well-characterized organic compound with established applications, primarily in the fragrance industry. Its synthesis is a classic example of the robust and versatile Williamson ether synthesis. While not directly implicated in drug development as a therapeutic agent, its role as a solvent and synthetic intermediate makes a thorough understanding of its properties and preparation valuable for the chemical and pharmaceutical research communities. This guide provides the essential technical information required for its synthesis, characterization, and safe handling.

References

- 1. CAS 122-73-6: benzyl isopentyl ether | CymitQuimica [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Benzyl isopentyl ether [webbook.nist.gov]

- 4. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

Benzyl Isoamyl Ether: A Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl isoamyl ether, a chemical compound primarily utilized as a fragrance ingredient in consumer products, possesses a biological activity profile that is currently defined by its toxicological properties rather than specific pharmacological actions. This document provides a comprehensive technical overview of the known biological effects of this compound based on available scientific literature and safety assessments. The primary biological activities identified are dermal, ocular, and respiratory irritation. Notably, comprehensive studies on its potential as a modulator of specific signaling pathways or as a therapeutic agent are absent in the current body of research. This guide summarizes the existing toxicological data, details its application in biochemical protocols such as DNA purification, and highlights the significant gap in knowledge regarding its potential pharmacological activities.

Introduction

This compound (CAS No. 122-73-6), also known as benzyl isopentyl ether or gardenia oxide, is an organic compound with the molecular formula C₁₂H₁₈O.[1][2] It is characterized as a colorless to pale yellow liquid with a floral, fruity odor, which has led to its widespread use in the fragrance industry for products like soaps and perfumes.[3][4][5] While its commercial application is well-established, its interactions with biological systems are less understood from a drug development perspective. This technical guide consolidates the available data on its biological activities, focusing on toxicology and its use as a laboratory reagent, to inform researchers and scientists of its known properties and the current limitations in our understanding.

Toxicological Profile and Biological Effects

The known biological activities of this compound are primarily related to its hazard profile as an industrial chemical. Safety assessments have focused on local and systemic toxicity, genotoxicity, and sensitization potential.

Irritation Potential

-

Skin Irritation: this compound is classified as a skin irritant.[2][3] GHS classifications include H315 (Causes skin irritation).[2][6] In one animal study, the application of 500 mg over 24 hours to rabbit skin resulted in mild irritation.[3]

-

Eye Irritation: The compound is categorized as causing serious eye irritation (GHS hazard statement H319).[2][6]

-

Respiratory Irritation: Inhalation may lead to respiratory tract irritation (GHS hazard statement H335).[6][7] Long-term exposure to respiratory irritants could potentially lead to airways disease.[6]

Systemic Toxicity and Sensitization

-

Oral Toxicity: The acute oral toxicity is considered low, with a reported LD50 of 5000 mg/kg in rats.[4] However, some classifications include H302 (Harmful if swallowed).[4]

-

Skin Sensitization: Despite its irritant properties, this compound does not appear to be a significant skin sensitizer.[1] In a human maximization test, a 12% solution of this compound did not induce any sensitization reactions.[1][4] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not pose a safety concern for skin sensitization at current declared use levels.[1]

-

Genotoxicity: Available data indicate that this compound is not genotoxic.[1]

-

Phototoxicity and Photoallergenicity: The compound's UV/Vis absorption spectrum shows no significant absorption in the 290-700 nm range, suggesting that it is not expected to cause phototoxicity or photoallergenicity.[1]

-

Repeated Dose and Reproductive Toxicity: While no specific No Observed Adverse Effect Level (NOAEL) is available from repeated dose toxicity studies, the total systemic exposure from its use as a fragrance ingredient is reported to be below the Threshold of Toxicological Concern (TTC).[1]

Quantitative Toxicological Data

The available quantitative data on the biological effects of this compound is limited. The key reported values are summarized in the table below.

| Endpoint | Species | Route | Value/Concentration | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 5000 mg/kg | - | [4] |

| Skin Sensitization | Human | Dermal | 12% in petrolatum | No sensitization observed | [1] |

| Skin Irritation | Rabbit | Dermal | 500 mg / 24H | Mild irritation | [3] |

Application in Biochemical Research: DNA Purification

Beyond its use as a fragrance, this compound has a documented application in a laboratory setting as a component of a DNA purification reagent.

A mixture termed BIA (Benzyl:Isoamyl Alcohol), typically in a 9:1 volumetric ratio, serves as an organic extractant to purify DNA from solutions containing inhibitors, proteins, and detergents.[8] In this context, the mixture functions as a less hazardous alternative to traditional phenol:chloroform extractions.[8][9] The benzyl alcohol and isoamyl alcohol mixture acts as a potent protein precipitant and effectively extracts detergents like Triton-X100.[8] During the procedure, the organic BIA phase is used to extract contaminants from the aqueous DNA solution, which is then recovered via ethanol precipitation.[8]

Experimental Protocols

DNA Purification Using Benzyl:Isoamyl Alcohol (9:1)

This protocol is adapted from the described use of BIA for purifying DNA from enzymatic reactions (e.g., restriction digests).[8]

Materials:

-

DNA solution to be purified (e.g., 50 µL digestion)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Benzyl alcohol:isoamyl alcohol (9:1 v/v) mixture

-

Ethanol (100% and 70%)

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Combine the 50 µL DNA sample with 150 µL of TE buffer in a microcentrifuge tube.

-

Add 20 µL of the 9:1 benzyl alcohol:isoamyl alcohol mixture to the tube.

-

Vortex the tube vigorously until the solution becomes an emulsified, milky mixture.

-

Centrifuge the tube at maximum speed (e.g., >12,000 x g) for 3 minutes to separate the aqueous and organic phases.

-

Carefully remove the upper aqueous phase containing the DNA and transfer it to a new, clean microcentrifuge tube. Avoid disturbing the organic layer or the protein interface.

-

Perform a standard ethanol precipitation on the recovered aqueous phase to pellet the purified DNA.

-

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in the desired buffer.

Human Maximization Test (Summary)

This test is designed to assess the potential of a substance to induce allergic contact dermatitis.

Methodology Summary:

-

Induction Phase: The test substance (e.g., this compound at 12% in petrolatum) is applied repeatedly to the same skin site on a panel of human volunteers under an occlusive patch.[1] This is intended to induce a potential allergic sensitivity.

-

Challenge Phase: After a rest period of about two weeks, the substance is applied under an occlusive patch to a new skin site on all volunteers.

-

Evaluation: The challenge sites are examined for signs of an allergic reaction (e.g., erythema, edema) approximately 48 and 72 hours after application. The absence of a reaction indicates a lack of sensitization.[1]

Visualizations

Workflow for DNA Purification using BIA

Summary of this compound's Profile

Conclusion and Future Directions

The current scientific literature on this compound characterizes it as a compound with well-defined applications in the fragrance industry and a toxicological profile indicating it is an irritant but not a significant sensitizer or genotoxic agent. Its utility in a niche biochemical application for DNA purification has also been documented.

For drug development professionals and researchers, the critical takeaway is the profound absence of data regarding any potential pharmacological activity. There are no published studies investigating the interaction of this compound with specific enzymes, receptors, or signaling pathways. This represents a significant knowledge gap. Future research could explore this chemical space to determine if this compound or its analogues possess any un-discovered bioactivities that could be of therapeutic interest. Such investigations would require a systematic screening approach, beginning with in vitro assays against various biological targets. Until such data becomes available, the biological profile of this compound remains confined to its toxicological properties.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 122-73-6 [chemicalbook.com]

- 4. gardenia oxide, 122-73-6 [thegoodscentscompany.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. pacb.com [pacb.com]

Methodological & Application

Synthesis of Benzyl Isoamyl Ether: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of benzyl isoamyl ether, a common fragrance ingredient and a useful intermediate in organic synthesis. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This protocol details a solvent-free approach, offering a more environmentally friendly and efficient alternative to traditional solvent-based methods. Included are comprehensive experimental procedures, a summary of required reagents and their properties, and characterization data for the final product.

Introduction

This compound, also known as isopentyl benzyl ether, is an organic compound valued for its pleasant floral scent, reminiscent of gardenias. It finds application in the fragrance industry as a component in perfumes and soaps.[1] In the context of drug development and organic synthesis, the benzyl ether functional group serves as a common protecting group for alcohols due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions.[2][3]

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[4][5][6] In the synthesis of this compound, isoamyl alcohol is deprotonated by a strong base to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[1][2] This application note describes a specific protocol adapted from a general method for the solvent-free synthesis of benzyl ethers using solid potassium hydroxide as the base and benzyl bromide as the benzylating agent.[7]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Williamson ether synthesis of this compound from isoamyl alcohol and benzyl bromide.

Data Presentation

Table 1: Physical Properties of Key Reagents and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isoamyl Alcohol | 88.15 | 131.1 | 0.810 |

| Benzyl Bromide | 171.04 | 198 | 1.438 |

| Potassium Hydroxide | 56.11 | 1327 | 2.044 |

| This compound | 178.27 | 235 | 0.910[1] |

Table 2: Experimental Parameters

| Parameter | Value |

| Reactant Mole Ratio (Isoamyl Alcohol : Benzyl Bromide) | 1.2 : 1 |

| Base (Potassium Hydroxide) | Solid Pellets |

| Solvent | None |

| Reaction Temperature | Room Temperature |

| Reaction Time | ~5 hours (monitor by TLC) |

| Purification Method | Column Chromatography |

Experimental Protocol

This protocol is adapted from a general, solvent-free method for the synthesis of benzyl ethers.[7]

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Benzyl bromide

-

Potassium hydroxide (KOH) pellets

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Chromatography column

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isoamyl alcohol (1.2 equivalents) and freshly crushed potassium hydroxide pellets (2.0 equivalents).

-

Addition of Benzyl Bromide: Place the flask in a water bath to dissipate any heat generated. Slowly add benzyl bromide (1.0 equivalent) dropwise to the stirring mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 95:5) solvent system. The reaction is typically complete within 5 hours.

-

Work-up: Upon completion, add deionized water to the reaction mixture to dissolve the potassium salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a colorless liquid. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations